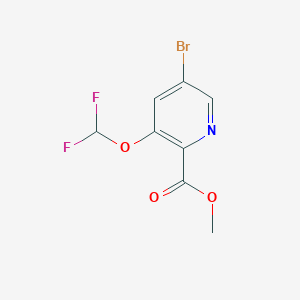
Methyl 5-bromo-3-(difluoromethoxy)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-3-(difluoromethoxy)picolinate is an organic compound with the molecular formula C8H7BrF2NO3 It is a derivative of picolinic acid, characterized by the presence of bromine and difluoromethoxy groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be synthesized starting from picolinic acid. The synthetic route typically involves the following steps:
Bromination: Picolinic acid is brominated to introduce the bromine atom at the 5-position of the pyridine ring.
Methoxylation: The brominated intermediate undergoes a reaction with difluoromethoxy reagents to introduce the difluoromethoxy group at the 3-position.
Esterification: The final step involves esterification to convert the carboxylic acid group into a methyl ester.
The reaction conditions for these steps often involve the use of organic solvents such as ethanol or acetone, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Methyl 5-bromo-3-(difluoromethoxy)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Methyl 5-bromo-3-(difluoromethoxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of methyl 5-bromo-3-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be compared with other similar compounds such as:
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-(difluoromethoxy)picolinate
These compounds share structural similarities but differ in the substituents attached to the pyridine ring The presence of different functional groups can significantly influence their chemical properties and biological activities
特性
分子式 |
C8H6BrF2NO3 |
|---|---|
分子量 |
282.04 g/mol |
IUPAC名 |
methyl 5-bromo-3-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-5(15-8(10)11)2-4(9)3-12-6/h2-3,8H,1H3 |
InChIキー |
GUBQFTQWXDFWDR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















